5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine

Organic Synthesis Medicinal Chemistry Cross-Coupling

5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine is a polyhalogenated heteroaromatic building block featuring a privileged pyrazolo[1,5-a]pyrimidine core. This scaffold is recognized for its potent protein kinase inhibitor (PKI) activity and is a core component in FDA-approved tropomyosin receptor kinase (TRK) inhibitors.

Molecular Formula C6H2Cl2IN3
Molecular Weight 313.91 g/mol
CAS No. 754211-05-7
Cat. No. B3178743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
CAS754211-05-7
Molecular FormulaC6H2Cl2IN3
Molecular Weight313.91 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)I)N=C1Cl)Cl
InChIInChI=1S/C6H2Cl2IN3/c7-4-1-5(8)12-6(11-4)3(9)2-10-12/h1-2H
InChIKeyRJTIQNFZPDTAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 754211-05-7): A Triply Halogenated Scaffold for Sequential Diversification in Kinase-Targeted Drug Discovery


5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine is a polyhalogenated heteroaromatic building block featuring a privileged pyrazolo[1,5-a]pyrimidine core [1]. This scaffold is recognized for its potent protein kinase inhibitor (PKI) activity and is a core component in FDA-approved tropomyosin receptor kinase (TRK) inhibitors [2]. The compound's defining characteristic is its three distinct halogen substituents—an iodine atom at the C3 position and chlorine atoms at C5 and C7—which impart a unique, predictable reactivity profile for sequential, chemoselective functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [3].

Why 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine Cannot Be Substituted with Generic Halogenated Pyrazolopyrimidines


Generic substitution of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine with simpler, mono- or di-halogenated analogs fails due to the loss of its uniquely programmed, orthogonal reactivity [1]. The iodine atom at C3 is inherently more reactive in oxidative addition than bromine or chlorine, allowing for selective first-stage functionalization at this position via Suzuki, Heck, or Sonogashira couplings [2]. This initial step leaves the C5 and C7 chlorine atoms intact for subsequent, independent SNAr or cross-coupling reactions, enabling a controlled, sequential build-up of molecular complexity that is not possible with 3-bromo-5,7-dichloro- [3] or 5,7-dichloro- analogs , which either lack this chemoselectivity or require harsher, less discriminative conditions.

Quantitative Differentiation Evidence for 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine (754211-05-7)


Orthogonal Halogen Reactivity: Iodine at C3 vs. Bromine at C3 Enables Chemoselective First-Stage Functionalization

5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine possesses an iodine atom at the C3 position, which is more reactive in palladium-catalyzed oxidative addition compared to bromine, its closest halogen analog. This difference enables a highly chemoselective first-step functionalization at the C3 position. Experimental evidence from the related 3-bromo-5,7-dichloropyrazolopyrimidine system shows that while the C3-Br bond is the preferred site for initial Suzuki coupling, it requires careful control of reaction conditions to avoid competitive reaction at the C5/C7 chlorides [1]. The C3-iodo analog provides a wider reactivity window, ensuring cleaner, more predictable sequential functionalization [2]. This is critical for the efficient synthesis of 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines, where a specific first substituent must be introduced at the 3-position.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Demonstrated Utility as an Intermediate in Kinase Inhibitor Synthesis

The pyrazolo[1,5-a]pyrimidine core is a validated privileged structure in kinase drug discovery, forming the basis of FDA-approved drugs like Repotrectinib and Selitrectinib [1]. 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine is a versatile intermediate specifically employed in the synthesis of kinase inhibitors [2]. While the final inhibitor molecules are structurally complex, this specific trihalogenated building block enables their modular construction. Its use has been directly linked to the preparation of inhibitors targeting mitogen-activated protein kinase-activated protein kinase 2 (MK2) , a key anti-inflammatory target. The ability to sequentially install three distinct chemical moieties is a powerful capability for exploring structure-activity relationships (SAR) around the pyrazolopyrimidine core [3].

Kinase Inhibitor Drug Discovery Cancer Research

Commercial Availability and Purity Benchmarking for Reliable Procurement

5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 754211-05-7) is commercially available from multiple reputable suppliers with a standard purity of ≥96-98% . This level of purity, verified by batch-specific analytical data (NMR, HPLC, LC-MS) , is a critical differentiator from custom-synthesized or in-house prepared material, as it ensures reproducible performance in sensitive cross-coupling reactions where impurities can poison catalysts or lead to side products. In contrast, many closely related, less-common analogs (e.g., 3-iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine) may require custom synthesis, leading to variable lead times and quality. The compound is offered in a range of quantities (100 mg to 10 g) , which facilitates its use from early-stage medicinal chemistry exploration through to larger-scale preclinical development, providing a reliable and scalable supply chain.

Chemical Procurement Building Blocks Quality Control

Optimal Application Scenarios for 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine (754211-05-7)


Medicinal Chemistry: Modular Synthesis of 3,5,7-Trisubstituted Kinase Inhibitor Libraries

This compound is ideally suited for the rapid generation of diverse compound libraries targeting kinases [1]. The orthogonal reactivity of its C3-iodo and C5/C7-chloro groups allows medicinal chemists to perform sequential, chemoselective functionalizations. A common workflow involves: (1) a first-step Suzuki coupling at the more reactive C3-iodo position to install an aryl or heteroaryl group [2]; (2) a second-step SNAr reaction at the more electrophilic C7-chloro position with an amine or alcohol; and (3) a final Suzuki or Buchwald-Hartwig coupling at the C5-chloro position to complete the trisubstituted core [3]. This controlled, three-step sequence maximizes the exploration of chemical space around the pharmacologically validated pyrazolo[1,5-a]pyrimidine scaffold.

Chemical Biology: Synthesis of Multifunctionalized Probe Molecules for Target Engagement Studies

The ability to install three distinct functional groups on a single core makes this building block invaluable for creating advanced chemical biology probes. For example, the C3 position can be used to attach a targeting warhead for a specific kinase, the C7 position can introduce a linker for biotin conjugation or fluorescent dye attachment, and the C5 position can modulate the molecule's physicochemical properties. This precise control over functionalization enables the design of bifunctional molecules for PROTACs (Proteolysis Targeting Chimeras) or pull-down probes to study cellular target engagement, a capability not afforded by simpler, less functionalized pyrazolopyrimidines [4].

Process Chemistry: Scalable and Reliable Intermediate for Preclinical Development

For programs advancing lead compounds into preclinical development, the commercial availability of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine at high purity (≥96-98%) and in multi-gram quantities is a significant advantage . This ensures a reliable, scalable supply chain for the synthesis of advanced intermediates and final drug candidates. The predictable and well-documented reactivity of the halogens allows process chemists to develop robust, reproducible manufacturing routes, mitigating risks associated with in-house synthesis of a complex trihalogenated core and streamlining the transition from discovery to development.

Technical Documentation Hub

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